molecular formula C6H13ClN2O B1374327 (S)-3-Amino-1-methylpiperidin-2-one hydrochloride CAS No. 956109-56-1

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride

Cat. No.: B1374327
CAS No.: 956109-56-1
M. Wt: 164.63 g/mol
InChI Key: HHUWUTGRVZJMSM-JEDNCBNOSA-N
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Description

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Methylation: The methyl group is introduced at the 1-position using methylating agents under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include substituted piperidines, amines, and alcohols, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as the inhibition of neurotransmitter reuptake or the activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another piperidine derivative with similar structural features.

    Piperidine-2,5-dione: A compound with a similar ring structure but different functional groups.

    Prolinol: A related compound with a hydroxyl group instead of an amino group.

Uniqueness

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of complex biochemical processes.

Properties

IUPAC Name

(3S)-3-amino-1-methylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUWUTGRVZJMSM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737237
Record name (3S)-3-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956109-56-1
Record name (3S)-3-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate (960 mg) in ethyl acetate (10 mL) was added 4N hydrogen chloride/ethyl acetate (5 mL) at room temperature. The reaction mixture was stirred at room temperature overnight, and the solvent was evaporated under reduced pressure to give the title compound as a crude product.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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